

Application Notes and Protocols: Trisulfo-Cy3 Methyltetrazine

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Compound of Interest

Compound Name: *Trisulfo-Cy3 Methyltetrazine*

Cat. No.: *B6299718*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3 Methyltetrazine is a highly efficient, water-soluble fluorescent probe used for bioorthogonal labeling. This molecule contains a Trisulfo-Cyanine3 (Cy3) fluorophore, a bright and photostable dye, and a methyltetrazine moiety. The methyltetrazine group reacts specifically and rapidly with trans-cyclooctene (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.^{[1][2][3]} This "click chemistry" reaction is notable for its high kinetic rates, selectivity, and biocompatibility, as it proceeds under physiological conditions without the need for a copper catalyst.^{[2][4]} These characteristics make **Trisulfo-Cy3 Methyltetrazine** an ideal tool for the precise labeling of biomolecules in complex biological systems.

Product Information

Chemical and Physical Properties

Property	Value	Reference
Molecular Weight	~908.1 g/mol	[5][6]
Excitation Maximum (λ_{ex})	555 nm	[5]
Emission Maximum (λ_{em})	580 nm	[5]
Extinction Coefficient	150,000 M ⁻¹ cm ⁻¹	[5][6]
Appearance	Red solid	[2][6]
Purity	>95% (HPLC)	[6]

Reconstitution and Storage of Trisulfo-Cy3 Methyltetrazine

Proper reconstitution and storage are critical to ensure the stability and reactivity of **Trisulfo-Cy3 Methyltetrazine**. The compound is supplied as a lyophilized solid and should be protected from light and moisture.

Recommended Solvents

Trisulfo-Cy3 Methyltetrazine is soluble in a variety of solvents. The choice of solvent will depend on the experimental application.

Solvent	Suitability
Water	Suitable for direct use in aqueous buffers.
Dimethyl sulfoxide (DMSO)	Recommended for creating high-concentration stock solutions.
Dimethylformamide (DMF)	An alternative to DMSO for stock solution preparation.
Methanol (MeOH)	Can be used for reconstitution.
Dichloromethane (DCM)	Suitable for certain applications.

Data sourced from BroadPharm and Vector Labs product pages.^{[5][6]}

Reconstitution Protocol for a 10 mM Stock Solution

This protocol provides instructions for reconstituting a 1 mg vial of **Trisulfo-Cy3 Methyltetrazine** to a 10 mM stock solution.

- **Equilibration:** Before opening, allow the vial of lyophilized **Trisulfo-Cy3 Methyltetrazine** to warm to room temperature to prevent moisture condensation.
- **Solvent Addition:** Add 110 μL of anhydrous DMSO to the vial.
- **Dissolution:** Vortex the vial briefly and then centrifuge to ensure the entire compound is dissolved and collected at the bottom of the vial.
- **Verification:** The resulting solution should be clear and red in color.

Storage of Stock Solutions

- **Short-term Storage:** Aliquots of the stock solution can be stored at 4°C for up to one week, protected from light.
- **Long-term Storage:** For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.^[7] Avoid repeated freeze-thaw cycles.
- **Desiccation:** Ensure that the product is stored in a desiccated environment to prevent hydrolysis.^{[6][8]}

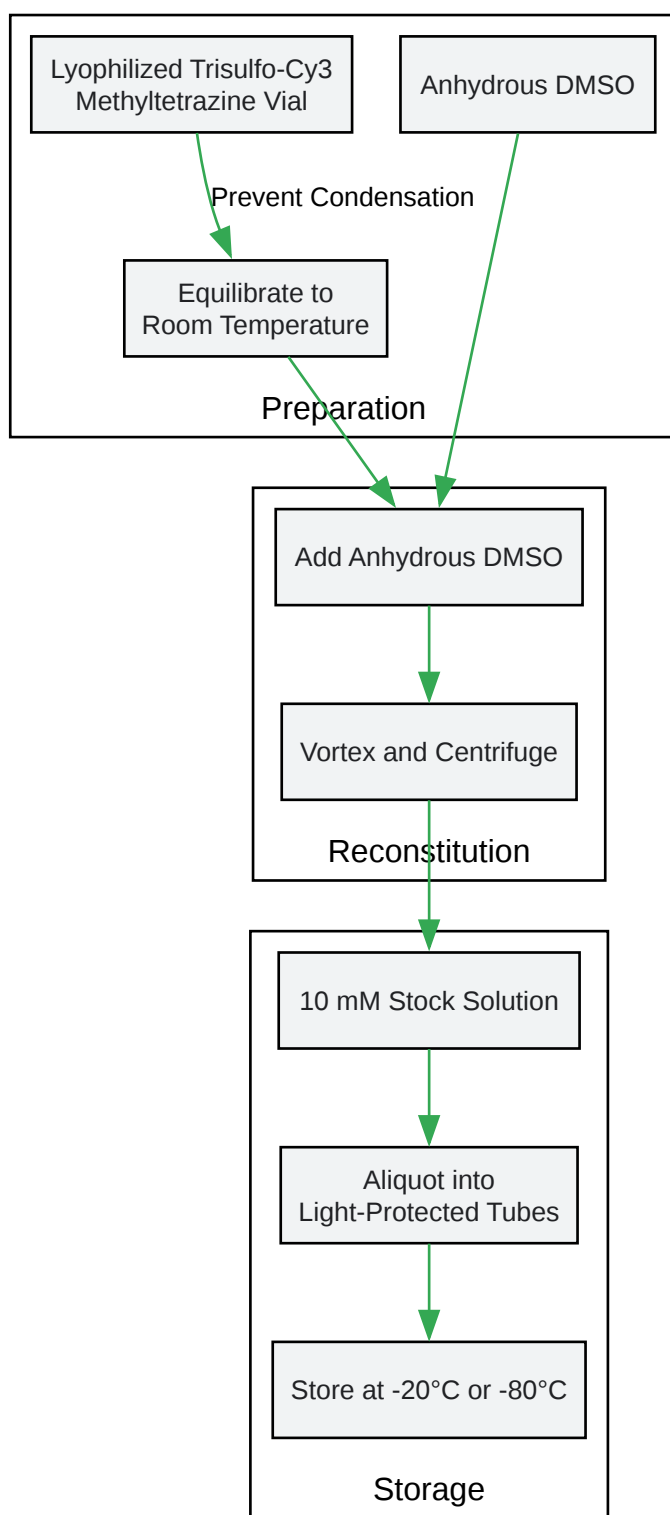


Figure 1: Reconstitution Workflow

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Figure 1: Reconstitution and storage workflow for **Trisulfo-Cy3 Methyltetrazine**.

Experimental Protocol: Labeling of TCO-Modified Proteins

This protocol details a general procedure for labeling a TCO-modified protein with **Trisulfo-Cy3 Methyltetrazine**. The optimal reaction conditions may need to be adjusted based on the specific protein and application.

Materials

- TCO-modified protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.0-8.5.
- 10 mM **Trisulfo-Cy3 Methyltetrazine** stock solution in DMSO.
- Reaction buffer (e.g., PBS, pH 7.4).
- Purification column (e.g., size-exclusion chromatography or spin desalting column).

Procedure

- Protein Preparation: Prepare the TCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
- Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A 5- to 20-fold molar excess of **Trisulfo-Cy3 Methyltetrazine** to the TCO-modified protein is a good starting point.
- Reaction Setup:
 - Add the calculated volume of the 10 mM **Trisulfo-Cy3 Methyltetrazine** stock solution to the TCO-modified protein solution.
 - Mix gently by pipetting or brief vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cy3 dye.[\[2\]](#)
- Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion or spin desalting column equilibrated with the desired storage

buffer.

- Characterization:
 - Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Cy3). The degree of labeling can be calculated from these values.
 - SDS-PAGE: Analyze the labeled protein by SDS-PAGE. The labeled protein can often be visualized by its color or by in-gel fluorescence scanning.

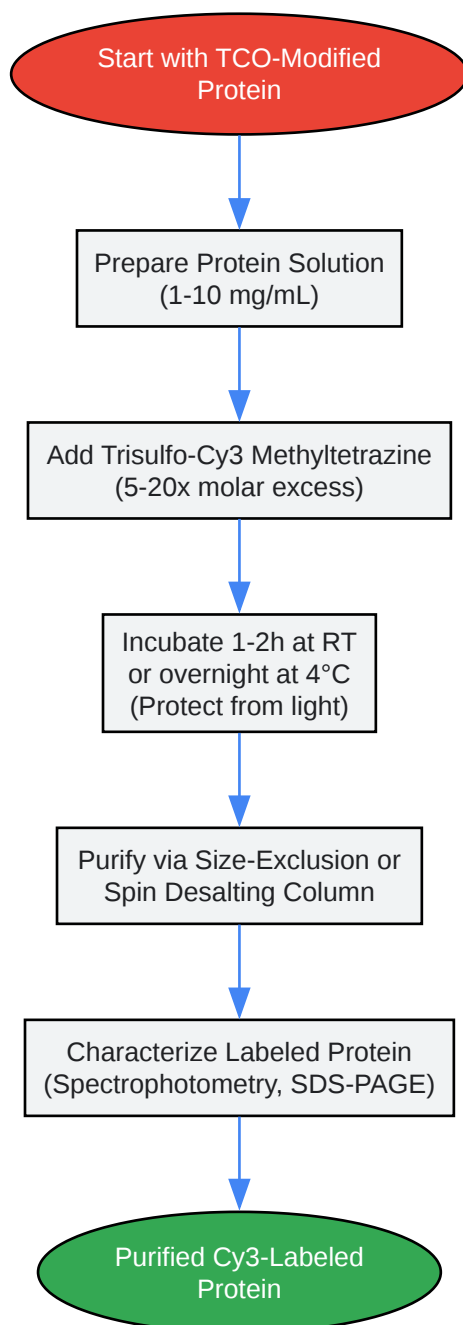


Figure 2: Protein Labeling Workflow

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Figure 2: Experimental workflow for labeling TCO-modified proteins.

Signaling Pathway and Reaction Mechanism

The labeling reaction is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine moiety of **Trisulfo-Cy3 Methyltetrazine** and the trans-cyclooctene (TCO) group on the target molecule. This reaction is highly specific and forms a stable covalent bond.^{[1][2][3]}

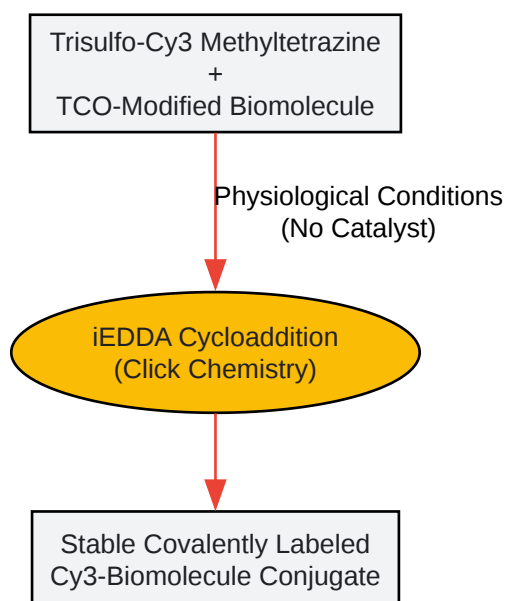


Figure 3: iEDDA Reaction Mechanism

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Figure 3: The bioorthogonal iEDDA reaction between **Trisulfo-Cy3 Methyltetrazine** and a TCO-modified biomolecule.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	- Inactive dye due to improper storage or handling. - Suboptimal reaction conditions (pH, temperature, time). - Low concentration of reactants.	- Use freshly prepared stock solutions. - Optimize reaction buffer pH (7.0-8.5). - Increase incubation time or temperature. - Increase the molar excess of the dye.
Precipitation of Protein	- High concentration of organic solvent (DMSO/DMF) from the dye stock solution.	- Do not exceed 5-10% (v/v) organic solvent in the final reaction mixture.
High Background Signal	- Incomplete removal of unreacted dye.	- Ensure thorough purification of the labeled protein using an appropriate method (e.g., size-exclusion chromatography).
Photobleaching of Cy3	- Excessive exposure to light during reaction or imaging.	- Protect the dye and labeled conjugate from light at all stages. - Use anti-fade reagents during fluorescence microscopy.

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